Sulfamidine N1-glucuronide is a significant metabolite of the sulfonamide antibiotic sulfamidine, which is primarily utilized in veterinary medicine. This compound is formed through the process of glucuronidation, a critical phase II metabolic pathway that enhances the solubility and excretion of various drugs and xenobiotics. The glucuronidation process involves the conjugation of glucuronic acid to a substrate, which in this case is sulfamidine. This modification generally serves to detoxify and facilitate the elimination of the parent drug from the body.
Sulfamidine N1-glucuronide is derived from sulfamidine, which belongs to the class of sulfonamide antibiotics. Sulfamidine itself is used in treating bacterial infections, particularly in livestock. The metabolic conversion to N1-glucuronide occurs predominantly in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction.
Sulfamidine N1-glucuronide is classified as a glucuronide, a type of conjugate formed during drug metabolism. It falls under the category of phase II metabolites, which are typically more polar and water-soluble than their parent compounds, aiding in their excretion via urine or bile.
The synthesis of sulfamidine N1-glucuronide can be achieved through both enzymatic and chemical methods. Enzymatic synthesis typically involves using human liver microsomes or recombinant enzymes that mimic the activity of UDP-glucuronosyltransferases.
Technical Details:
Sulfamidine N1-glucuronide has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 454.45 g/mol. The structure features a sulfonamide moiety linked to a glucuronic acid unit through an N1 linkage.
Sulfamidine N1-glucuronide is primarily formed through the reaction of sulfamidine with glucuronic acid mediated by glucuronosyltransferase enzymes. This reaction significantly alters the pharmacokinetic properties of sulfamidine.
Technical Details:
This transformation decreases the lipophilicity of sulfamidine, enhancing its solubility and facilitating renal excretion.
The mechanism by which sulfamidine N1-glucuronide acts primarily revolves around its role as a metabolite rather than an active therapeutic agent. Upon formation, it influences the pharmacokinetics of sulfamidine by reducing its plasma concentration and prolonging its elimination half-life.
Studies have shown that N1-glucuronidation results in a significant reduction in protein binding (up to 75%), indicating that this metabolite may play a role in modulating the bioavailability and efficacy of the parent drug .
Sulfamidine N1-glucuronide is primarily used in pharmacokinetic studies to understand drug metabolism pathways and interactions within biological systems. Its role as a marker for assessing sulfamidine metabolism makes it valuable in both veterinary pharmacology and toxicology research. Additionally, it may serve as a reference compound in studies aimed at developing new sulfonamide derivatives with improved therapeutic profiles.
Sulfamidine N1-glucuronide (CAS 52351-41-4) is defined by its specific conjugation site and stereochemistry. It results from the direct attachment of β-D-glucopyranuronic acid to the N¹-nitrogen atom of sulfamidine (sulfamethomidine), forming a β-glycosidic bond. This structural assignment distinguishes it from O-glucuronides and positions the hydrophilic glucuronic acid moiety on the sulfonamide’s sulfonamido nitrogen (N¹). The molecule retains the core 4,6-dimethyl-2-pyrimidinyl group linked to the sulfonyl moiety, while the glucuronide adds carboxylic acid, hydroxyl, and pyranose ring functionalities [1] [5]. Systematic IUPAC nomenclature designates it as:(2S,3S,4S,5R,6R)-6-({(4-aminophenyl)sulfonylamino})oxy)-3,4,5-trihydroxyoxane-2-carboxylic acidAlternate names include: 1-[(4-Aminophenyl)sulfonylamino]-1-deoxy-β-D-glucopyranuronic Acid [1] [5].
Sulfamidine undergoes two primary metabolic modifications in humans: N¹-glucuronidation and N⁴-acetylation. These pathways yield distinct physicochemical and biological profiles:
Table 1: Metabolic Pathway Comparison
Property | Sulfamidine N1-Glucuronide | N4-Acetylsulfamidine |
---|---|---|
Conjugation Site | N¹ (sulfonamido nitrogen) | N⁴ (arylamine nitrogen) |
Molecular Weight | 454.45 g/mol | ~278 g/mol (estimated) |
Protein Binding | ~25% of parent compound* | ~99% |
Renal Clearance | Not detected in plasma | Significantly elevated vs. parent |
Further Metabolism | Forms double conjugate (N4-acetyl-N1-glucuronide) | Subject to N1-glucuronidation |
Notes: N1-glucuronidation reduces sulfamidine’s protein binding by 75%, enhancing potential excretion. N4-acetylation maintains high lipophilicity and binding [3] [6] [10].
Crucially, N¹-glucuronidation predominates in humans, accounting for 36±7% of excreted sulfamidine metabolites, versus 16±8% for N⁴-acetylation. When N⁴-acetylsulfamidine is administered directly, ~30% undergoes subsequent N¹-glucuronidation. The N⁴-acetyl-N¹-glucuronide double conjugate represents the terminal metabolite [3] [10].
Characterization relies on orthogonal analytical techniques:
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
HRMS | [M+H]⁺ m/z 454.1158; Fragments: m/z 278 (aglycone), 113 (glucuronate fragment) |
¹H NMR | δ 2.45 (6H, s, CH₃-pyrimidine), 5.70 (1H, d, J=8.5 Hz, H-1'), 7.85 (2H, d, Ar-H) |
UV | λₘₐ₡ 265 nm (ε ~15,000 L·mol⁻¹·cm⁻¹) |
IR | 1720 cm⁻¹ (C=O), 1350 & 1150 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N) |
The definitive molecular formula is C₁₈H₂₂N₄O₈S, with a molecular weight of 454.45 g/mol. Key properties include:
Table 3: Physicochemical Summary
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₄O₈S |
Molecular Weight | 454.45 g/mol |
LogP | 0.34 |
Density | 1.7 ± 0.1 g/cm³ |
Boiling Point | 805.0 ± 75.0 °C (predicted) |
Major Ionizable Groups | Carboxylic acid (pKₐ ~3.5), Sulfonamide (pKₐ ~6-7) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: